molecular formula C6H8Cl2O2S B2358570 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride CAS No. 2445786-08-1

2-Chlorospiro[2.3]hexane-2-sulfonyl chloride

Cat. No. B2358570
CAS RN: 2445786-08-1
M. Wt: 215.09
InChI Key: GJUPIOIVCZXZOM-UHFFFAOYSA-N
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Description

2-Chlorospiro[2.3]hexane-2-sulfonyl chloride, also known as CSHS, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used as a reagent in organic synthesis and has been found to exhibit various biological activities.

Scientific Research Applications

  • Versatile Sulfonating Agent for Amines : 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is used as a versatile sulfonating agent for amines. This compound enables the easy sulfonation of primary and secondary amines with excellent yields. It is particularly effective in the synthesis of N-nonsubstituted and N-monosubstituted Dios-amides, which are activated amines (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

  • Protecting and Activating Group for Amine Synthesis : This compound serves as a new versatile protecting and activating group for amine synthesis. It shows stability under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

  • Oxidative Chlorination Method : A method for oxidative chlorination of thiols to sulfonyl chlorides and sulfonamides using H2O2 in the presence of TMSCl has been reported, offering excellent yields, short reaction times, and efficient separations of products. This showcases the broader applications of sulfonyl chlorides in chemical reactions (Sohrabnezhad, Bahrami, & Hakimpoor, 2009).

  • Ipso-Carbosulfonylation of Alkynes : The compound has been utilized in the synthesis of diverse 3-sulfonylspiro[4,5]trienones. This process involves visible-light catalysis under transition-metal-free conditions, representing a new approach to sulfonylation and ipso-cyclization of alkynes (Liu et al., 2018).

  • New Synthesis Methods for Sulfonyl Chlorides : Research has been conducted on new methods for the synthesis of sulfonyl chlorides by oxidation of thiols and disulfides with chlorine dioxide. This provides a high yield and does not require severe reaction conditions or side processes (Lezina, Rubtsova, & Kuchin, 2011).

  • Chlorosulfonation of Cycloadducts : Chlorosulfonation of certain aldimine-isocyanate cycloadducts has been explored, leading to the formation of bis-sulfonyl chloride and characterization of sulfonamides (Cremlyn, Ellam, & Farouk, 2003).

properties

IUPAC Name

2-chlorospiro[2.3]hexane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2O2S/c7-6(11(8,9)10)4-5(6)2-1-3-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUPIOIVCZXZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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